Cas no 2149814-50-4 (2-(6-amino-1,4-dioxepan-6-yl)acetamide)

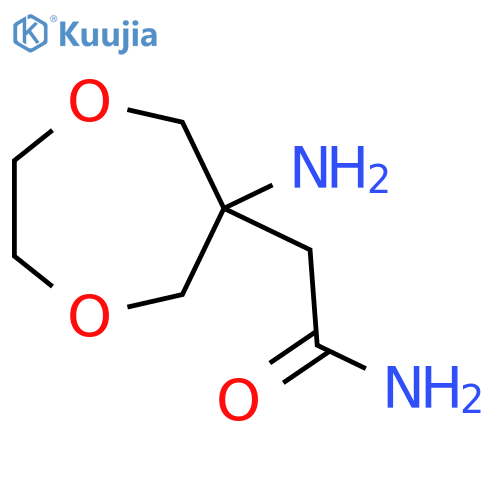

2149814-50-4 structure

商品名:2-(6-amino-1,4-dioxepan-6-yl)acetamide

2-(6-amino-1,4-dioxepan-6-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(6-amino-1,4-dioxepan-6-yl)acetamide

- EN300-1285728

- 2149814-50-4

-

- インチ: 1S/C7H14N2O3/c8-6(10)3-7(9)4-11-1-2-12-5-7/h1-5,9H2,(H2,8,10)

- InChIKey: HLYFVZGFPJEONF-UHFFFAOYSA-N

- ほほえんだ: O1CCOCC(CC(N)=O)(C1)N

計算された属性

- せいみつぶんしりょう: 174.10044231g/mol

- どういたいしつりょう: 174.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- トポロジー分子極性表面積: 87.6Ų

2-(6-amino-1,4-dioxepan-6-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285728-10000mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 10000mg |

$4545.0 | 2023-10-01 | ||

| Enamine | EN300-1285728-100mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 100mg |

$930.0 | 2023-10-01 | ||

| Enamine | EN300-1285728-250mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 250mg |

$972.0 | 2023-10-01 | ||

| Enamine | EN300-1285728-50mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 50mg |

$888.0 | 2023-10-01 | ||

| Enamine | EN300-1285728-500mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 500mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1285728-2500mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 2500mg |

$2071.0 | 2023-10-01 | ||

| Enamine | EN300-1285728-1.0g |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1285728-5000mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 5000mg |

$3065.0 | 2023-10-01 | ||

| Enamine | EN300-1285728-1000mg |

2-(6-amino-1,4-dioxepan-6-yl)acetamide |

2149814-50-4 | 1000mg |

$1057.0 | 2023-10-01 |

2-(6-amino-1,4-dioxepan-6-yl)acetamide 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2149814-50-4 (2-(6-amino-1,4-dioxepan-6-yl)acetamide) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量